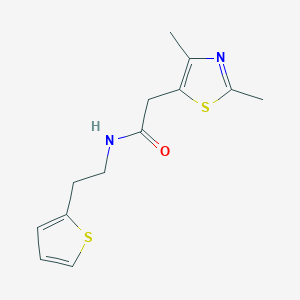
2-(2,4-dimethylthiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dimethylthiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide, commonly known as MTT, is a yellow tetrazolium dye used in biochemical and cellular assays to measure cell viability, proliferation, and cytotoxicity. MTT is widely used in scientific research, particularly in the field of cancer research, due to its ability to measure cell metabolic activity.
Wirkmechanismus
The mechanism of action of MTT involves the reduction of the tetrazolium ring by mitochondrial dehydrogenases in living cells. The reduction reaction produces a purple formazan product, which is insoluble in water and is retained within the cells. The amount of formazan produced is directly proportional to the number of viable cells. Thus, the MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Biochemical and Physiological Effects:
MTT has been shown to have no significant biochemical or physiological effects on living cells. The reduction of the tetrazolium ring by mitochondrial dehydrogenases is a normal cellular process, and the formazan product is retained within the cells without affecting cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
The MTT assay has several advantages over other cell viability assays. It is a simple, reliable, and inexpensive assay that can be performed quickly and easily. The assay is also highly sensitive, with a detection limit of 10-100 cells per well. However, the MTT assay has some limitations. It cannot distinguish between live and dead cells, and it may produce false-positive results in the presence of certain compounds such as antioxidants. Additionally, the assay may be affected by the pH, temperature, and oxygen levels of the cell culture.
Zukünftige Richtungen
For the use of MTT in scientific research include the development of new MTT derivatives, the application of MTT in drug screening and toxicity testing, and the study of the effects of various treatments on cancer cell growth and apoptosis.
Synthesemethoden
MTT is synthesized by the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT bromide) with 2-(thiophen-2-yl)ethylamine in anhydrous dimethylformamide (DMF). The reaction produces a yellowish-orange precipitate, which is then purified by recrystallization. The final product is a yellow crystalline powder with a molecular weight of 414.5 g/mol.
Wissenschaftliche Forschungsanwendungen
MTT is widely used in scientific research to measure cell viability, proliferation, and cytotoxicity. It is commonly used in cell-based assays to evaluate the efficacy of drugs, chemicals, and other compounds in inhibiting or promoting cell growth. MTT assays are also used to study the effects of various environmental factors such as pH, temperature, and oxygen levels on cell viability. The use of MTT in scientific research has contributed significantly to the understanding of various cellular processes, including cancer cell growth and apoptosis.
Eigenschaften
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-thiophen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS2/c1-9-12(18-10(2)15-9)8-13(16)14-6-5-11-4-3-7-17-11/h3-4,7H,5-6,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWMGQOMRAJHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NCCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

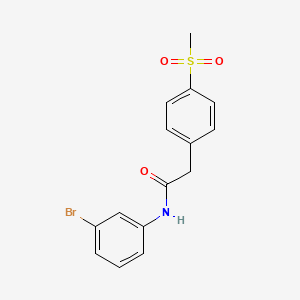
![2-[[5-Butylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2975471.png)
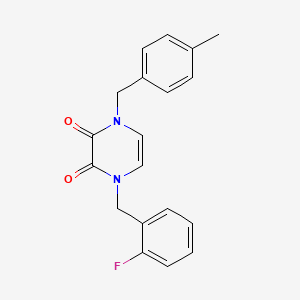
![N-propyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2975474.png)
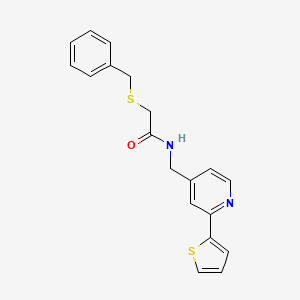
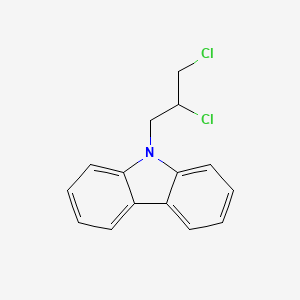
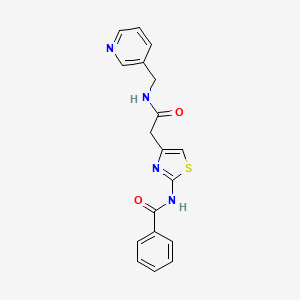
![1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2975479.png)
![(3aR,6aR)-tetrahydrofuro[3,4-d]oxazol-2(3H)-one](/img/structure/B2975482.png)
![methyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2975483.png)

![3-(4-Chlorobenzyl)-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2975490.png)
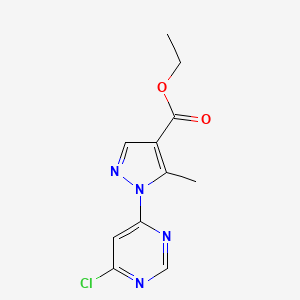
![8'-chloro-N-(2-methoxyphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2975493.png)